(1R,3S)-3-amino-1-(Boc-amino)cyclohexane structure and properties
(1R,3S)-3-amino-1-(Boc-amino)cyclohexane structure and properties
An In-depth Technical Guide to (1R,3S)-3-amino-1-(Boc-amino)cyclohexane: A Chiral Scaffold for Modern Drug Discovery
Introduction
(1R,3S)-3-amino-1-(Boc-amino)cyclohexane, also known as tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate, is a chiral diamine building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclohexane core, substituted with two amino groups in a specific stereochemical arrangement (cis-1,3), provides a conformationally constrained scaffold. This structural rigidity is highly valued in drug design as it can lead to improved binding affinity, selectivity, and favorable pharmacokinetic profiles of the final active pharmaceutical ingredient (API).[1][2]
The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functions allows for selective chemical manipulation, making it a versatile intermediate for the synthesis of complex molecules, including peptide analogs and small-molecule drugs targeting a range of diseases.[1][3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and scientists in drug development.
Physicochemical and Structural Properties
(1R,3S)-3-amino-1-(Boc-amino)cyclohexane is a white to off-white solid at room temperature.[4] The defining feature of this molecule is its cyclohexane ring, which imparts a three-dimensional structure that can be exploited to orient functional groups in precise spatial arrangements, a key advantage over flat aromatic rings.[2]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 1259278-17-5 | [4][5] |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [5][6] |
| Molecular Weight | 214.31 g/mol | [4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥97% | [4][6] |
| Storage | 2-8°C, Refrigerator, Keep in a dark place, sealed in dry conditions | [4][7] |
| InChI Key | OBSACSBMTRJNPH-DTWKUNHWSA-N | [4] |
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically provided by the supplier on the Certificate of Analysis (CoA) for a specific batch. These analyses are crucial for confirming the structure and purity of the compound before its use in synthesis. ¹³C NMR spectroscopy, in particular, is a powerful tool for studying the chemical environment of carbonyl groups, such as the one present in the Boc protecting group.[8]
Synthesis and Manufacturing
The synthesis of (1R,3S)-3-amino-1-(Boc-amino)cyclohexane requires a stereocontrolled process to ensure the correct configuration at both chiral centers. A common synthetic strategy involves the modification of a pre-existing chiral building block. One documented method starts from cis-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid.[9]
Representative Synthetic Protocol
The following protocol is a representative example of how this compound can be synthesized, based on established chemical transformations.
Step 1: Curtius Rearrangement The process begins with the conversion of a carboxylic acid to an isocyanate via a Curtius rearrangement. This is typically achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[9] The isocyanate intermediate is then trapped in situ with an alcohol, such as benzyl alcohol, to form a carbamate.
Step 2: Deprotection The benzyl carbamate group is subsequently removed via catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is used under a hydrogen atmosphere to cleave the Cbz group, yielding the free amine.[9]
Caption: Role as a scaffold in combinatorial drug design.
Stereochemical Integrity and Quality Control
Given that (1R,3S)-3-amino-1-(Boc-amino)cyclohexane possesses two chiral centers, four potential stereoisomers can exist. It is critical to use the isomer with the correct stereochemistry, as different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles. [10] Therefore, rigorous quality control is essential to determine the chiral purity (both enantiomeric and diastereomeric excess) of the building block.
Analytical Methodologies for Chiral Purity
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique for separating stereoisomers. It utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives, that interacts differently with each isomer, allowing for their separation and quantification. [10]* Chiral Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations that often offers faster analysis times and reduced solvent consumption compared to HPLC. [10]
Caption: Logical workflow for chiral purity analysis.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling (1R,3S)-3-amino-1-(Boc-amino)cyclohexane.
Table 2: GHS Hazard and Precautionary Statements
| Category | Statements | Source(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][12] |
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. [12]* Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) is recommended. [4][7]* First-Aid Measures: In case of skin contact, wash immediately with plenty of water. [12]For eye contact, rinse cautiously with water for several minutes. [12]If inhaled, move the person to fresh air. [12]If swallowed, call a poison center or doctor if you feel unwell. [11]
Conclusion
(1R,3S)-3-amino-1-(Boc-amino)cyclohexane is a high-value chiral building block that offers significant advantages in modern drug discovery. Its conformationally constrained cyclohexane scaffold, combined with the versatility of its differentially protected amino groups, provides medicinal chemists with a powerful tool for designing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in the development of next-generation medicines.
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